molecular formula C4H10N2O3 B190161 2-Amino-4-aminooxybutanoic acid CAS No. 15985-61-2

2-Amino-4-aminooxybutanoic acid

Cat. No. B190161
CAS RN: 15985-61-2
M. Wt: 134.13 g/mol
InChI Key: FQPGMQABJNQLLF-UHFFFAOYSA-N
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Description

2-Amino-4-aminooxybutanoic acid (AABA) is a non-proteinogenic amino acid that has gained attention in recent years due to its potential applications in scientific research. AABA is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to have GABA-mimetic properties.

Scientific Research Applications

  • Biocatalytic Synthesis : Hernández et al. (2017) demonstrated the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach. This involved a biocatalytic one-pot cyclic cascade combining an aldol reaction with stereoselective transamination, using formaldehyde and alanine as starting materials. The high yields (86% to >95%) make it a promising method for producing these amino acids, crucial as chiral building blocks in drug development and industrial applications (Hernández et al., 2017).

  • Neurotransmitter Degradation Study : Silverman and Levy (1981) investigated substituted 4-aminobutanoic acids as potential inactivators of gamma-aminobutyric acid aminotransferase, a key enzyme in neurotransmitter degradation. Although the specific analogues studied did not inactivate the enzyme, this research contributes to understanding enzyme-substrate interactions and designing targeted enzyme inhibitors (Silverman & Levy, 1981).

  • Renin Inhibition for Hypertension : Thaisrivongs et al. (1987) synthesized a carboxylic acid derivative for the preparation of renin inhibitory peptides, incorporating an acid residue that mimics the tetrahedral intermediate in enzyme-catalyzed hydrolysis. This research aids in developing treatments for hypertension by inhibiting the renin-angiotensin system (Thaisrivongs et al., 1987).

  • Identification in Biological Systems : Shaw et al. (1981) identified 2,4-diamino-3-methylbutanoic acid in root nodules formed by Rhizobium bacteria on Lotus tenuis roots. This finding contributes to understanding nitrogen fixation and amino acid biosynthesis in symbiotic relationships (Shaw et al., 1981).

  • Medicinal Chemistry : Guo et al. (2015) isolated novel 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, demonstrating potential applications in medicinal chemistry and natural product research (Guo et al., 2015).

properties

IUPAC Name

2-amino-4-aminooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPGMQABJNQLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862042
Record name O-Aminohomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-aminooxybutanoic acid

CAS RN

15985-61-2
Record name Canaline, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CANALINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ACN0Y14CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DD Nyberg, BE Christensen - Journal of the American Chemical …, 1957 - ACS Publications
1222 David D. Nyberg and Bert E. Christensen Vol. 79 the procedure of Weinstock and Boekelheide36 did not lead to any recognizable products except for a small amount {ca. 5%) of …
Number of citations: 29 pubs.acs.org
A Halgren, M Maselko, M Azevedo, D Mills… - …, 2013 - microbiologyresearch.org
… Addition of an amino group to the hydroxyl group of homoserine would produce canaline (2-amino-4-aminooxybutanoic acid), a naturally occurring compound known to be produced in …
Number of citations: 33 www.microbiologyresearch.org

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